LogP-Driven Organic-Phase Partitioning: 2.23 vs. 0.51 for the Parent Alcohol (Triethylene Glycol Monobutyl Ether, CAS 143-22-6)
The replacement of the terminal –OH of triethylene glycol monobutyl ether with –Br shifts the octanol/water partition coefficient (LogP) from 0.51 to 2.23, an increase of approximately 1.7 log units . This corresponds to a roughly 50‑fold greater preference for the organic phase in a standard octanol/water shake‑flask system, enabling the brominated derivative to function as a phase‑transfer‑compatible electrophile while the parent alcohol partitions predominantly into the aqueous layer .
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.23 (measured at 20°C) |
| Comparator Or Baseline | Triethylene glycol monobutyl ether (CAS 143-22-6): LogP = 0.51 at 20°C |
| Quantified Difference | ΔLogP ≈ +1.72; estimated ~52× higher organic-phase affinity for the target compound |
| Conditions | Standard octanol/water partition system; data from chemsrc and chemicalbook databases |
Why This Matters
A 50‑fold difference in organic‑phase partitioning directly dictates the suitability of the brominated compound for liquid–liquid biphasic nucleophilic substitutions where the electrophile must reside in the organic layer to avoid hydrolysis.
